An In-Depth Technical Guide to (2-Cyano-5-formylphenyl)boronic acid: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to (2-Cyano-5-formylphenyl)boronic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyano-5-formylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a nitrile group, and an aldehyde, offers a trifecta of reactive sites for diverse chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its potential in drug discovery and materials science. Boronic acids, in general, have garnered significant attention in the pharmaceutical industry, with five FDA-approved drugs containing this functional group, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[1]
Chemical Structure and Physicochemical Properties
The structure of (2-Cyano-5-formylphenyl)boronic acid is characterized by a benzene ring substituted with a boronic acid group at position 1, a cyano group at position 2, and a formyl group at position 5. The presence of both electron-withdrawing (cyano and formyl) and ortho-directing (boronic acid) groups influences its reactivity and electronic properties.
Key Properties:
| Property | Value | Source |
| CAS Number | 2095193-38-5 | [2][3][4] |
| Molecular Formula | C8H6BNO3 | [2][3][5] |
| Molecular Weight | 174.95 g/mol | [2][5] |
| Boiling Point | 444.7 °C | [5] |
| Flash Point | 222.7 °C | [5] |
| Purity | Typically >98% | [2] |
| Storage | Refrigerated (+2 to +8 °C) | [4][5][6] |
Stability and Storage: As a solid, (2-Cyano-5-formylphenyl)boronic acid can be stored for up to six months if the vial is kept tightly sealed and stored as recommended.[6] Stock solutions should be prepared fresh, but can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[6] It is recommended to allow the product to warm to room temperature for at least 60 minutes before use.[6]
Synthesis of (2-Cyano-5-formylphenyl)boronic acid
Representative Synthetic Workflow:
Caption: A plausible synthetic workflow for (2-Cyano-5-formylphenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical):
-
Protection of the Aldehyde: The starting material, 4-bromo-3-cyanobenzaldehyde, is first protected to prevent side reactions with the organolithium reagent. This can be achieved by reacting it with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid to form the corresponding acetal.
-
Lithiation: The protected bromo-benzonitrile is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), is then added dropwise to effect a lithium-halogen exchange, generating an aryllithium species.
-
Borylation: Triisopropyl borate is added to the reaction mixture. The aryllithium species undergoes nucleophilic attack on the boron atom of the borate ester.
-
Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid, such as hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl group. The final product can then be purified by recrystallization or column chromatography.
Reactivity and Applications
The unique arrangement of the three functional groups in (2-Cyano-5-formylphenyl)boronic acid makes it a highly versatile reagent in organic synthesis.
The Boronic Acid Moiety:
The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with an organohalide in the presence of a palladium catalyst. This makes (2-Cyano-5-formylphenyl)boronic acid an excellent precursor for the synthesis of complex biaryl and poly-aryl structures.
Caption: Generalized Suzuki-Miyaura coupling reaction.
The Formyl Group:
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce amine-containing substituents.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.
The presence of a reactive aldehyde group provides significant synthetic utility.[7] For instance, the reduction of 2-formylphenylboronic acids is a versatile method for synthesizing benzoxaboroles, a class of compounds with known biological activity.[7][8]
The Cyano Group:
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification. It also influences the electronic properties of the molecule, enhancing the acidity of the boronic acid.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like saccharides and catechols.[9] This interaction can lead to potent and selective enzyme inhibition.[10][11]
(2-Cyano-5-formylphenyl)boronic acid, with its multiple functional groups, is an attractive scaffold for the development of novel therapeutics. The formyl and cyano groups can be modified to introduce various pharmacophores, while the boronic acid can act as a key binding element to the target protein. For example, 2-formylphenylboronic acids have shown potential as antimicrobial agents.[7]
Spectroscopic Characterization (Expected)
While specific spectral data for (2-Cyano-5-formylphenyl)boronic acid is not widely published, the expected characteristics can be inferred from similar compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.[12] A singlet for the aldehyde proton would be expected around 10 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, the chemical shift of which can be temperature and concentration-dependent.[12]
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the nitrile carbon (around 115-120 ppm), and the aldehyde carbonyl carbon (around 190 ppm).
-
¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for studying boronic acids and their interactions.[13][14] The ¹¹B NMR spectrum would show a characteristic signal for the trigonal boronic acid.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C≡N stretch of the nitrile (~2230 cm⁻¹), and the C=O stretch of the aldehyde (~1700 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.
Conclusion
(2-Cyano-5-formylphenyl)boronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a boronic acid, a formyl group, and a cyano group on a phenyl ring provides multiple reaction sites for the construction of complex molecules. As the interest in boronic acid-containing compounds continues to grow in the field of drug discovery, the utility of this and related reagents is expected to expand, enabling the development of novel therapeutics and functional materials.
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